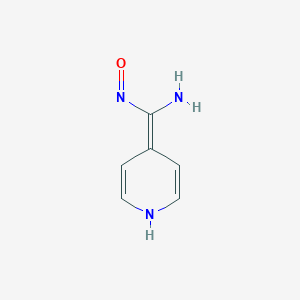

Isonicotinamidoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La méthode classique pour synthétiser les oximes de pyridine, y compris la 4-Pyridylamide oxime, implique la réaction d'aldéhydes ou de cétones avec l'hydroxylamine . Cette réaction peut être effectuée dans divers solvants tels que le méthanol, l'éthanol, l'alcool isopropylique, la pyridine et des mélanges eau-éthanol . Les bases courantes utilisées dans ces réactions comprennent l'hydroxyde de sodium, le carbonate de sodium, le méthylate de sodium et l'acétate de sodium . Les conditions de réaction impliquent généralement le reflux du mélange pendant plusieurs heures pour assurer une conversion complète en oxime .

Une autre méthode implique la réaction de nitriles avec des réactifs de Grignard suivie d'un traitement avec du chlorhydrate d'hydroxylamine . Cette méthode permet la production sélective d'isomères E et Z des oximes .

Méthodes de production industrielle

La production industrielle de 4-Pyridylamide oxime implique généralement une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus. Le choix du solvant et de la base dépend du rendement et de la pureté souhaités du produit final. Les procédés industriels utilisent souvent des réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

La 4-Pyridylamide oxime subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Substitution : Les halogénoalcanes ou les halogénoarènes sont utilisés comme électrophiles dans les réactions de substitution nucléophile.

Principaux produits

Oxydation : La cyclisation oxydative peut conduire à la formation d'isoxazolines.

Réduction : La réduction donne l'amine correspondante.

Substitution : La substitution nucléophile aboutit à la formation de sels quaternaires.

4. Applications de la recherche scientifique

La 4-Pyridylamide oxime a des applications diverses dans la recherche scientifique :

Chimie : Elle est utilisée comme intermédiaire dans la synthèse de divers composés hétérocycliques.

Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et comme ligand en chimie de coordination.

5. Mécanisme d'action

Le mécanisme d'action de la 4-Pyridylamide oxime implique son interaction avec des cibles moléculaires telles que les enzymes. Par exemple, dans le contexte des intoxications par les organophosphorés, le composé réactive l'acétylcholinestérase en clivant la liaison entre l'enzyme et le composé organophosphoré . Cette réactivation restaure la fonction normale de l'acétylcholinestérase, qui est cruciale pour la dégradation de l'acétylcholine dans le système nerveux .

Applications De Recherche Scientifique

Pharmacological Properties

Isonicotinamidoxime has been studied for its diverse pharmacological activities, including:

- Anticancer Activity : Recent studies have indicated that this compound exhibits promising anticancer properties. A molecular docking study revealed that it has a binding affinity comparable to established anticancer drugs, suggesting its potential as a therapeutic agent against cancer cells .

- Antioxidant Effects : The compound has demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

- Neuroprotective Effects : Some research indicates that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative conditions .

Case Studies

Several case studies have highlighted the applications of this compound in various contexts:

- Study on Anticancer Activity : A study conducted on the interaction of this compound with progesterone receptor proteins showed significant binding affinity, indicating its potential use in breast cancer treatment. The study utilized molecular docking techniques to compare the binding affinities of this compound with standard drugs like Paclitaxel and Abemaciclib, revealing a competitive profile .

- Neuroprotection Research : Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could mitigate neuronal cell death induced by oxidative stress, supporting its potential use in treating neurodegenerative diseases .

Table 1: Binding Affinity of this compound Compared to Other Compounds

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -7.1 |

| Paclitaxel | -8.8 |

| Abemaciclib | -8.3 |

| Caryophyllene | -7.4 |

| Alpha Cubebene | -7.1 |

Table 2: Summary of Pharmacological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Potential to inhibit tumor growth via receptor interaction |

| Antioxidant | Scavenges free radicals |

| Neuroprotective | Protects neurons from oxidative stress |

Mécanisme D'action

The mechanism of action of 4-Pyridylamide oxime involves its interaction with molecular targets such as enzymes. For instance, in the context of organophosphorus poisoning, the compound reactivates acetylcholinesterase by cleaving the bond between the enzyme and the organophosphorus compound . This reactivation restores the normal function of acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system .

Comparaison Avec Des Composés Similaires

La 4-Pyridylamide oxime peut être comparée à d'autres composés à base d'oxime tels que la pralidoxime, l'obidoxime et le HI-6 . Ces composés partagent un mécanisme d'action similaire dans la réactivation de l'acétylcholinestérase, mais diffèrent en termes d'efficacité et de spectre d'activité .

Activité Biologique

Isonicotinamidoxime, a derivative of isonicotinamide, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

This compound (CAS Number: 1594-57-6) is characterized by the presence of a hydroxime functional group attached to the isonicotinamide structure. This modification enhances its reactivity and biological interactions. The compound is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds and has been explored for its enzyme inhibition properties.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and biological pathways. Notably, it has been studied for its role in:

- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes, which may have implications in drug design and development.

- Reactivation of Acetylcholinesterase : Similar to other oximes, it has potential applications as an antidote for organophosphate poisoning by reactivating acetylcholinesterase, an enzyme inhibited by these toxic compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity

This compound has also been evaluated for cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induces apoptosis in certain cancer cells while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induces apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| Normal fibroblasts | >100 | Low toxicity observed |

Case Studies

- Antimicrobial Efficacy : A clinical study investigated the use of this compound in combination with standard antibiotics against multi-drug resistant Staphylococcus aureus. The results showed enhanced efficacy when used in synergy with antibiotics, suggesting a role in overcoming resistance mechanisms.

- Cancer Treatment : Another study focused on the compound's effects on human breast cancer cells. This compound was found to inhibit cell proliferation and promote apoptosis through the activation of intrinsic apoptotic pathways.

Propriétés

Numéro CAS |

1594-57-6 |

|---|---|

Formule moléculaire |

C6H7N3O |

Poids moléculaire |

137.14 g/mol |

Nom IUPAC |

N'-hydroxypyridine-4-carboximidamide |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) |

Clé InChI |

ZUUATXHRJFHSGO-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C(=NO)N |

SMILES isomérique |

C1=CN=CC=C1/C(=N\O)/N |

SMILES canonique |

C1=CN=CC=C1C(=NO)N |

Apparence |

Assay:≥98%A crystalline solid |

Solubilité |

>20.6 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

NSC 43969 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.